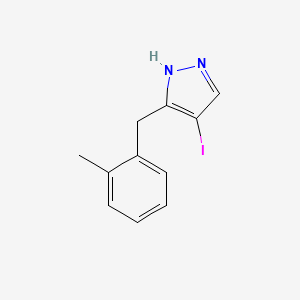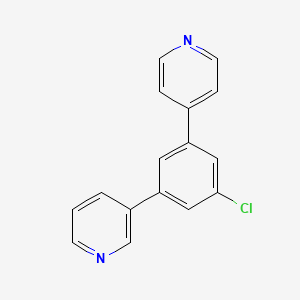
3-(3-Chloro-5-pyridin-4-ylphenyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Chloro-5-pyridin-4-ylphenyl)pyridine, also known as CPYPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs. CPYPP is a member of the pyridine family, which is known for its diverse range of biological activities.
Wirkmechanismus
The mechanism of action of 3-(3-Chloro-5-pyridin-4-ylphenyl)pyridine is not yet fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and inflammation. This compound has also been found to activate certain proteins that play a role in the immune system, which could contribute to its anti-cancer and anti-inflammatory properties.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to reduce inflammation and oxidative stress in animal models of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-(3-Chloro-5-pyridin-4-ylphenyl)pyridine is that it has been found to have low toxicity in animal models, which makes it a promising candidate for further drug development. However, one limitation of this compound is that it is a relatively new compound, and more research is needed to fully understand its potential applications and limitations.
Zukünftige Richtungen
There are several future directions for research on 3-(3-Chloro-5-pyridin-4-ylphenyl)pyridine. One area of interest is in the development of new drugs for cancer and inflammatory diseases. This compound has shown promise in animal models, and further research is needed to determine its potential clinical applications. Another area of interest is in understanding the mechanism of action of this compound. More research is needed to fully understand how this compound works at the molecular level, which could lead to the development of more effective drugs. Finally, research is needed to determine the safety and efficacy of this compound in human clinical trials, which will be an important step in its development as a new drug.
Synthesemethoden
The synthesis of 3-(3-Chloro-5-pyridin-4-ylphenyl)pyridine involves a series of chemical reactions that require specialized equipment and expertise. The most common method for synthesizing this compound is through the reaction of 3-chloro-5-bromophenylboronic acid and 4-(pyridin-3-yl)phenylboronic acid with 2-bromo-5-chloropyridine. The resulting product is then purified through a series of chromatography techniques to obtain this compound in its pure form.
Wissenschaftliche Forschungsanwendungen
3-(3-Chloro-5-pyridin-4-ylphenyl)pyridine has been found to have potential applications in the development of new drugs for a variety of diseases. It has been shown to have anti-cancer properties, and studies have suggested that it may be effective in treating breast, lung, and prostate cancers. This compound has also been found to have anti-inflammatory properties, which could make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
IUPAC Name |
3-(3-chloro-5-pyridin-4-ylphenyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2/c17-16-9-14(12-3-6-18-7-4-12)8-15(10-16)13-2-1-5-19-11-13/h1-11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMRTECXUWKZLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=CC(=C2)C3=CC=NC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


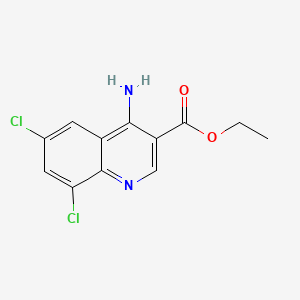
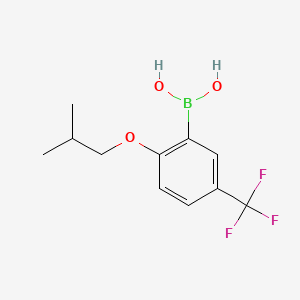
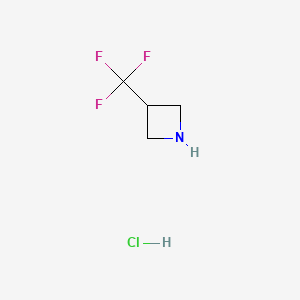

![2-(tert-Butyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B580593.png)
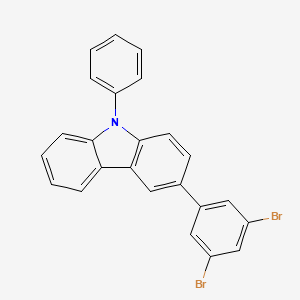
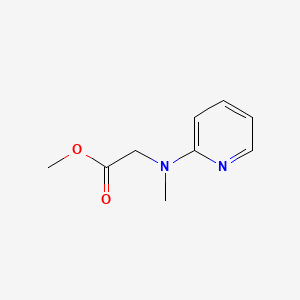
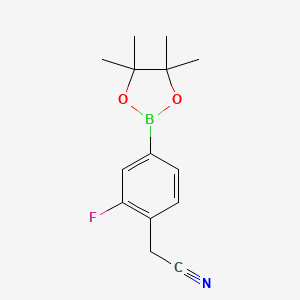

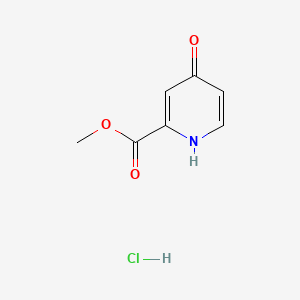
![7-Amino-[1,6]naphthyridine-2-carboxylic acid](/img/structure/B580602.png)

